Cas no 620-03-1 (FURFURAL OXIME)

FURFURAL OXIME structure
FURFURAL OXIME structure
Product Name:FURFURAL OXIME
CAS No:620-03-1
MF:C5H5NO2
MW:111.098701238632
CID:955958
PubChem ID:6871288
Update Time:2025-04-19

FURFURAL OXIME Chemical and Physical Properties

Names and Identifiers

    • FURFURAL OXIME
    • (E)-1-(2-Furyl)-N-hydroxymethanimine
    • 2-FURALDEHYDE OXIME
    • .beta.-Furfural oxime
    • 2-Furaldoxime
    • UYTMLDBQFLIQJA-XQRVVYSFSA-N
    • furan-2-carbaldehyde oxime
    • 2-FURALDEHYDEOXIME
    • 2-Furancarboxaldehyde, oxime, (E)-
    • Furfuryl oxime
    • 2-Furancarboxaldehyde, oxime
    • EER4AX9NE4
    • NSC 49237
    • (2E)-furan-2-carbaldehyde oxime
    • 1121-47-7
    • NSC1919
    • MFCD00014114
    • 2-FURALDEHYDE, OXIME
    • syn-Furfuraldoxime
    • (Z)-furfuraldoxime
    • AKOS000304645
    • 2-Furfuraldoxime
    • NSC 1919
    • CS-0321320
    • 2-Furancarboxaldehyde,oxime
    • (E)-furan-2-carbaldehyde oxime
    • Z49568327
    • 2-Furancarboxaldehyde oxime
    • 620-03-1
    • 2-Furancarboxaldehyde, oxime, [C(E)]-
    • STK325338
    • PS-4057
    • Furfuraldoxime
    • NSC-1919
    • (E)-1-(furan-2-yl)-N-hydroxymethanimine
    • HMS1783M02
    • J-002714
    • NSC49237
    • WLN: T5OJ B1UNQ
    • NSC-49237
    • CHEMBL3577784
    • Furan-2 carboxaldehyde oxime
    • alpha-Furfuraldoxime
    • BRN 0108675
    • (E)-N-[(furan-2-yl)methylidene]hydroxylamine
    • 2-furanaldoxime
    • Furan-2-aldoxime
    • 2-Furaldehyde, oxime, (E)-
    • alpha-Furfural oxime
    • (NE)-N-(furan-2-ylmethylidene)hydroxylamine
    • Furfuraloxime
    • AI3-00484
    • .alpha.-Furfuraldoxime
    • MDL: MFCD00014114
    • Inchi: 1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4+
    • InChI Key: UYTMLDBQFLIQJA-GQCTYLIASA-N
    • SMILES: O/N=C/C1OC=CC=1

Computed Properties

  • Exact Mass: 111.032028402g/mol
  • Monoisotopic Mass: 111.032028402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 92.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 45.7Ų

Experimental Properties

  • Density: 1.1550
  • Boiling Point: 208.19°C (rough estimate)
  • Refractive Index: 1.4430 (estimate)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk